Anhydrolutein II

Description

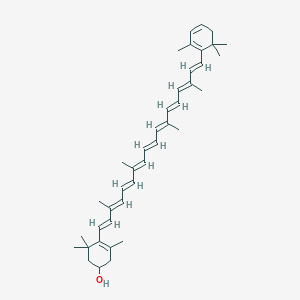

Structure

2D Structure

Properties

CAS No. |

92760-19-5 |

|---|---|

Molecular Formula |

C40H54O |

Molecular Weight |

550.9 g/mol |

IUPAC Name |

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohexa-2,4-dien-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-27,36-37,41H,28-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1 |

InChI Key |

HBHHQQIZEXNSHZ-NHWXEJKLSA-N |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CCC2(C)C)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CCC2(C)C)C)C)C |

Synonyms |

anhydrolutein II |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Anhydrolutein II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein II is a carotenoid derivative formed through the dehydration of lutein, a xanthophyll abundant in various plant sources. As a member of the diverse carotenoid family, this compound exhibits unique physicochemical properties that are of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities.

Introduction

This compound is one of the isomeric products resulting from the acid-catalyzed dehydration of lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol). This process, which can occur during food processing or in the acidic environment of the stomach, leads to the formation of a mixture of anhydrolutein isomers, primarily Anhydrolutein I, II, and III. The structural difference between these isomers lies in the position of the newly formed double bond within the ionone ring. Specifically, this compound is identified as (all-E, 3R,6'S)-2',3'-didehydro-β,ε-caroten-3-ol[1]. Understanding the precise physicochemical properties of this compound is crucial for elucidating its biological functions and potential therapeutic applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for a general "Anhydrolutein" is available, specific quantitative values for this compound are not always individually reported in the literature. In such cases, data for closely related isomers or the parent compound, lutein, are provided for context.

| Property | Value | Reference/Comment |

| Chemical Formula | C40H54O | [2] |

| Molecular Weight | 550.86 g/mol | [1] |

| IUPAC Name | (all-E, 3R,6'S)-2',3'-didehydro-β,ε-caroten-3-ol | [1] |

| Melting Point | 140-142 °C | For a compound identified as "Anhydrolutein"[1]. The melting point of the parent compound, lutein, is 196 °C[3]. |

| Solubility | Soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | Based on the general solubility of carotenoids[4]. Quantitative data for this compound is not readily available. |

| UV-Vis Absorption Maxima (λmax) | Characteristic three-peak absorption spectrum in the visible range (400-500 nm). | Specific λmax values for this compound are not detailed in the readily available literature. For comparison, lutein in ethanol exhibits maxima around 420, 445, and 474 nm. The dehydration process may cause a slight shift in these maxima. |

| 1H and 13C NMR | Specific chemical shift data for this compound is not available in the cited literature. Characterization is typically achieved through comparison with the spectra of the parent lutein and other anhydrolutein isomers[1]. | |

| Mass Spectrometry | Molecular Ion [M]+: ~550.42 m/z | Fragmentation patterns are used to confirm the structure and distinguish it from its isomers[5]. |

Experimental Protocols

Synthesis and Separation of Anhydrolutein Isomers

Objective: To produce a mixture of anhydrolutein isomers from lutein and subsequently separate them to isolate this compound.

Methodology:

-

Acid-Catalyzed Dehydration of Lutein:

-

Dissolve a known quantity of purified lutein in acetone.

-

Add a 2% solution of concentrated sulfuric acid in acetone to the lutein solution[1].

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically yields a mixture of Anhydrolutein I, II, and III[1].

-

Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the carotenoids into an organic solvent such as a mixture of diethyl ether and petroleum ether.

-

Wash the organic layer with water to remove any remaining salts and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude mixture of anhydrolutein isomers.

-

-

Chromatographic Separation of Isomers:

-

The separation of the anhydrolutein isomers is typically achieved using semi-preparative HPLC[1].

-

Column: A C18 reversed-phase column is commonly used[1].

-

Mobile Phase: A gradient system of solvents is often employed. A typical system could involve a mixture of acetonitrile, methanol, and dichloromethane. The exact gradient profile needs to be optimized for the specific column and instrument.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of the carotenoids at their absorption maxima (around 450 nm).

-

Collect the fractions corresponding to the different peaks. Anhydrolutein I is typically the major product, followed by this compound and III[1].

-

Confirm the identity of the isolated this compound fraction using spectroscopic methods.

-

References

- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrolutein II: A Comprehensive Technical Guide on its Discovery, Chemistry, and Putative Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein II is a carotenoid derived from the dehydration of lutein, a xanthophyll abundant in various fruits and vegetables. First identified as a product of food processing, its natural occurrence and specific biological functions remain areas of active investigation. This technical guide provides a detailed overview of the discovery and history of this compound, its chemical synthesis and isolation, and a comprehensive summary of its known physicochemical properties. Experimental protocols for its preparation and characterization are detailed, and key chemical transformations and analytical workflows are visualized. While specific biological activities and signaling pathways for this compound are not yet well-defined, this guide explores the potential roles based on the broader understanding of carotenoid biochemistry and metabolism.

Discovery and History

This compound, along with its isomers Anhydrolutein I and III, was identified as a dehydration product of lutein. The initial observations of these compounds were linked to the processing of foods rich in lutein, such as the cooking of sorrel (Rumex rugosus Campd.). It is postulated that the acidic conditions and heat during cooking facilitate the acid-catalyzed dehydration of lutein to form the anhydro-derivatives.

There is ongoing discussion regarding the natural occurrence of anhydroluteins in biological systems. Some evidence suggests that these carotenoids may be formed in the human digestive system through the acid-catalyzed dehydration of dietary lutein. Further research has also identified anhydrolutein in the plasma of certain bird species, such as the zebra finch, suggesting metabolic conversion from dietary lutein.

Chemical Properties and Characterization

This compound is a C40 carotenoid with the chemical formula C40H54O. Its structure is characterized by a polyene chain responsible for its light-absorbing properties. The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C40H54O | |

| Molecular Weight | 550.85 g/mol | |

| UV-Vis λmax (in Hexane) | 420, 444, 474 nm | Not explicitly stated for pure this compound, but characteristic of the chromophore. |

| Molar Absorptivity (ε) | Data not available | |

| ¹H-NMR (in CDCl₃) | Specific chemical shifts not fully tabulated in available literature. | |

| ¹³C-NMR (in CDCl₃) | Specific chemical shifts not fully tabulated in available literature. | |

| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z 550. Fragmentation patterns are characteristic of carotenoids, involving losses of toluene and xylene from the polyene chain. | |

| Circular Dichroism (CD) | Data not available |

Experimental Protocols

Isolation of this compound from Cooked Sorrel

This protocol is based on the methodology described by Márk et al. (2005).

1. Extraction:

- Fresh sorrel leaves are steam-cooked.

- The cooked leaves are homogenized and extracted with acetone until the residue is colorless.

- The acetone extract is partitioned with diethyl ether and water. The ether phase, containing the carotenoids, is collected.

2. Saponification:

- The ether extract is evaporated to dryness and the residue is saponified with 10% methanolic KOH to remove chlorophylls and lipids.

3. Chromatographic Separation:

- The non-saponifiable fraction is subjected to column chromatography on silica gel.

- A gradient elution system, starting with n-hexane and gradually increasing the polarity with diethyl ether, is used to separate the carotenoid fractions.

- Fractions containing anhydroluteins are collected.

4. High-Performance Liquid Chromatography (HPLC):

- The anhydrolutein-containing fractions are further purified by reversed-phase HPLC using a C18 column.

- A mobile phase of acetonitrile/methanol/dichloromethane is used to separate Anhydrolutein I, II, and III.

- The peak corresponding to this compound is collected for analysis.

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound from cooked sorrel.

Partial Synthesis of this compound from Lutein

This protocol is based on the acid-catalyzed dehydration of lutein.

1. Reaction Setup:

- (3R, 3'R, 6'R)-Lutein is dissolved in acetone.

- A solution of 2% concentrated sulfuric acid in acetone is prepared.

2. Dehydration Reaction:

- The acidic acetone solution is added to the lutein solution.

- The reaction mixture is stirred at room temperature and monitored by TLC or HPLC. The reaction typically yields a mixture of Anhydrolutein I, II, and III.

3. Workup and Purification:

- The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

- The products are extracted with an organic solvent (e.g., diethyl ether).

- The organic phase is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

- The resulting mixture of anhydroluteins is purified by column chromatography and/or HPLC as described in the isolation protocol to yield pure this compound.

Chemical Transformation of Lutein to this compound

Caption: Acid-catalyzed dehydration of lutein to form this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific research on the biological activities and signaling pathways of this compound. Most studies on the biological effects of lutein and its derivatives focus on lutein itself and its primary metabolite, meso-zeaxanthin.

Based on the general understanding of carotenoids, it can be hypothesized that this compound may possess antioxidant properties due to its conjugated polyene system, which can quench singlet oxygen and scavenge free radicals. However, the structural modifications resulting from dehydration could influence its bioavailability, tissue distribution, and specific interactions with cellular components.

Further research is required to elucidate the specific biological roles of this compound, including:

-

Its antioxidant capacity compared to lutein.

-

Its potential anti-inflammatory effects.

-

Its uptake and metabolism in humans.

-

Its interaction with cellular signaling pathways, such as those involving Nrf2, NF-κB, or MAP kinases, which are known to be modulated by other carotenoids.

Conclusion and Future Directions

This compound is a dehydration product of lutein with a defined chemical structure and methods for its isolation and partial synthesis. While its physicochemical properties have been partially characterized, there is a notable absence of comprehensive quantitative data and a significant gap in the understanding of its specific biological functions. Future research should focus on obtaining pure this compound in sufficient quantities for detailed biological evaluation. Investigating its antioxidant and anti-inflammatory properties, as well as its potential to modulate key cellular signaling pathways, will be crucial in determining its relevance to human health and its potential as a therapeutic or nutraceutical agent.

Anhydrolutein II vs. 3'-Dehydrolutein: A Technical Examination of Lutein Derivatives

Executive Summary: Anhydrolutein II and dehydrolutein are not the same compound. This guide clarifies the distinct chemical identities of these and other related lutein derivatives. "this compound" is a specific isomer formed through the acid-catalyzed dehydration of lutein, involving the loss of a water molecule to create a new carbon-carbon double bond. In contrast, the compound commonly referred to as "dehydrolutein" in recent literature is more accurately named 3'-dehydrolutein or 3'-oxolutein. This molecule is a product of the oxidation of lutein, characterized by the conversion of a hydroxyl group into a ketone. The structural, chemical, and nomenclatural differences are critical for researchers in pharmacology, carotenoid chemistry, and drug development.

Introduction to Lutein and its Derivatives

Lutein is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments synthesized by plants.[1][2] Its structure features two hydroxylated rings at each end of a long polyene chain, which is responsible for its antioxidant properties.[3] Lutein is a subject of intense research, particularly for its role in ocular health. In various chemical environments, such as the acidic conditions of the stomach or through oxidative processes in the body, lutein can be transformed into several derivatives.[4] Ambiguity in nomenclature among these derivatives can lead to significant confusion. This document provides a definitive clarification on the identities of this compound and 3'-Dehydrolutein, presenting their chemical properties, formation pathways, and comparative data.

Compound Identification and Physicochemical Properties

The primary source of confusion stems from the interchangeable use of "anhydro" (implying the loss of water) and "dehydro" (implying the loss of hydrogen). In the context of lutein derivatives, these prefixes denote distinct chemical transformations.

-

Lutein (Parent Compound): The reference molecule from which the derivatives are formed.

-

Anhydroluteins (Dehydration Products): Formed by the elimination of a water molecule (dehydration), creating a new double bond. Several positional isomers exist, including Anhydrolutein I and this compound.[4]

-

3'-Dehydrolutein (Oxidation Product): Also known as 3'-oxolutein, this is a metabolite formed by the oxidation of the 3'-hydroxyl group to a ketone.[5]

The distinct structures and identifiers for these compounds are summarized below.

| Table 1: Physicochemical Properties of Lutein and Key Derivatives |

| Compound Name |

| Systematic (IUPAC) Name |

| CAS Number |

| PubChem CID |

| Molecular Formula |

| Molar Mass |

| Chemical Transformation from Lutein |

Chemical Relationships and Formation Pathways

The relationship between lutein and its derivatives is defined by specific chemical reactions. Anhydroluteins are artifacts of acid-catalyzed dehydration, whereas 3'-dehydrolutein is a metabolic oxidation product found in human tissues.[4][5]

Comparative Antioxidant Activity

While data is limited for the anhydrolutein isomers, the antioxidant properties of 3'-dehydrolutein have been compared to those of lutein and zeaxanthin. Specifically, the rate constants for quenching singlet oxygen, a highly reactive form of oxygen, have been determined.

| Table 2: Singlet Oxygen Quenching Rate Constants |

| Compound |

| Lutein |

| Zeaxanthin |

| 3'-Dehydrolutein |

As shown in Table 2, 3'-dehydrolutein is an effective singlet oxygen quencher, with a rate constant intermediate between that of lutein and zeaxanthin.[5][6] This demonstrates that the oxidative modification does not eliminate its antioxidant potential. Further research is required to characterize the bioactivity of the anhydrolutein isomers.

Experimental Protocols

Partial Synthesis of Anhydroluteins via Acid-Catalyzed Dehydration of Lutein

This protocol is based on the methodology described for the partial synthesis of anhydroluteins from lutein for analytical and characterization purposes.[4]

Objective: To convert lutein into a mixture of its dehydration products, Anhydrolutein I and this compound, through acid catalysis.

Materials:

-

Lutein standard

-

Acetone (reagent grade)

-

Sulfuric acid (H₂SO₄), 2% solution in acetone

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

-

UV-Vis detector

-

Mass Spectrometer (MS)

Methodology:

-

Reaction Setup: Dissolve a known quantity of lutein in acetone.

-

Acid Catalysis: Add a 2% solution of H₂SO₄ in acetone to the lutein solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction over time using analytical HPLC to observe the depletion of the lutein peak and the emergence of new product peaks.

-

Quenching: Once the desired conversion is achieved, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to stop the reaction.

-

Extraction: Extract the carotenoids from the aqueous/acetone mixture using a non-polar solvent like hexane or diethyl ether.

-

Purification and Isolation: Concentrate the organic extract under reduced pressure. Isolate the individual anhydrolutein isomers using semi-preparative HPLC on a C18 column.

-

Characterization: Confirm the identity of the isolated compounds (Anhydrolutein I, this compound, and others) by comparing their UV-Vis absorption spectra, mass spectral data, and HPLC retention times with those of fully characterized synthetic standards or literature data.[4]

Conclusion

For professionals engaged in chemical, biological, and pharmaceutical research, precise molecular identification is paramount. This compound and 3'-dehydrolutein (3'-oxolutein) are distinct molecules derived from the parent carotenoid, lutein. This compound is a dehydration product, whereas 3'-dehydrolutein is an oxidation product. This fundamental difference in their chemical structures, arising from different formation mechanisms, implies distinct physicochemical and biological properties. Researchers are urged to use specific and unambiguous nomenclature, supported by CAS numbers and IUPAC names where available, to ensure clarity and reproducibility in the field of carotenoid science.

References

- 1. Lutein - Wikipedia [en.wikipedia.org]

- 2. Xanthophyll | C40H56O2 | CID 5368396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Comparison of antioxidant properties of dehydrolutein with lutein and " by Małgorzata B. Różanowska, Barbara Czuba-Pelech et al. [digitalcommons.fiu.edu]

An In-depth Technical Guide to the Metabolism of 2',3'-Anhydrolutein in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3'-Anhydrolutein is a metabolite of the dietary carotenoid lutein, identified in several animal models. Its presence suggests specific enzymatic pathways that are not fully ubiquitous across all species, making it a subject of interest for understanding species-specific carotenoid metabolism. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of 2',3'-anhydrolutein in animal models. It covers its formation from lutein, tissue distribution, and subsequent metabolic transformations. This document also outlines detailed experimental protocols for the extraction and analysis of this carotenoid and visualizes the known metabolic pathways. Due to a significant lack of research specifically on the direct signaling effects of 2',3'-anhydrolutein, this guide also details the well-established signaling pathways modulated by its direct precursor, lutein, as a proxy for potential biological activity. It is important to note that quantitative pharmacokinetic data and information on the metabolism of anhydrolutein derivatives are currently absent in the scientific literature, highlighting a key area for future investigation.

Metabolism and Distribution of 2',3'-Anhydrolutein

2',3'-Anhydrolutein is not a dietary carotenoid but is formed endogenously from lutein. The primary animal model in which its metabolism has been observed is the zebra finch (Taeniopygia guttata), with additional evidence from studies in rats and freshwater fish.

Formation from Lutein

In zebra finches, dietary lutein is metabolically converted to 2',3'-anhydrolutein. This is strongly supported by the fact that 2',3'-anhydrolutein is absent from their diet yet is found in various tissues[1][2]. Furthermore, a proportionally lower level of lutein is observed in the plasma of birds with higher percentages of anhydrolutein, suggesting a direct precursor-product relationship[1][2]. In rats fed a lutein-supplemented diet, anhydrolutein has been identified as a metabolite in the intestine, indicating that this metabolic conversion is not exclusive to avian species[3].

Tissue Distribution

Once formed, 2',3'-anhydrolutein is distributed to various tissues. In zebra finches, it has been identified in the plasma, liver, adipose tissue, and egg yolk[1][2]. It is reported to be the major carotenoid in the serum and liver of these birds. However, its concentration does not surpass that of lutein and zeaxanthin in adipose tissue and egg yolks[1][2].

Further Metabolic Conversion

There is evidence that 2',3'-anhydrolutein can be further metabolized. In the freshwater fish Saccobranchus fossilis, administration of anhydrolutein to vitamin A-depleted subjects resulted in the accumulation of dehydroretinol, which is a vitamin A analogue. This suggests a metabolic pathway where anhydrolutein serves as a precursor for retinoid synthesis in this species[4].

Quantitative Data on 2',3'-Anhydrolutein Metabolism

A thorough review of the current scientific literature reveals a significant gap in the quantitative analysis of 2',3'-anhydrolutein metabolism. While its presence is well-documented qualitatively, there is a notable absence of published data on its pharmacokinetics (Cmax, Tmax, AUC, elimination half-life) and absolute concentrations in various tissues. The data available is semi-quantitative at best, describing it as a "major" carotenoid in certain avian tissues. This lack of quantitative data is a critical area for future research to understand the efficiency of its formation and its physiological significance.

Table 1: Summary of Qualitative and Semi-Quantitative Data on 2',3'-Anhydrolutein Distribution

| Animal Model | Tissue/Fluid | Findings | Citation |

| Zebra Finch (Taeniopygia guttata) | Plasma, Serum | Present; major carotenoid. Levels are inversely correlated with lutein levels. | [1][2] |

| Liver | Present; major carotenoid. | [1][2] | |

| Adipose Tissue | Present; concentration does not exceed lutein and zeaxanthin. | [1][2] | |

| Egg Yolk | Present; concentration does not exceed lutein and zeaxanthin. | [1][2] | |

| Rat (Rattus norvegicus) | Intestine | Identified as a metabolite of dietary lutein. | [3] |

| Freshwater Fish (Saccobranchus fossilis) | Liver | Isolated from liver oils; shown to convert to dehydroretinol. | [4] |

Experimental Protocols

The following protocols are generalized from established methods for carotenoid analysis and can be adapted for the study of 2',3'-anhydrolutein.

Protocol for Extraction of Carotenoids from Avian Plasma

This protocol is based on common methods for extracting carotenoids from avian plasma[5].

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Protein Precipitation and Extraction:

-

To 100 µL of plasma in a microcentrifuge tube, add 100 µL of absolute ethanol to precipitate proteins. Vortex for 30 seconds.

-

Add 800 µL of a hexane:tert-butyl methyl ether (1:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to extract the carotenoids into the organic phase.

-

-

Phase Separation: Centrifuge the mixture at 12,000 x g for 5 minutes at 4°C to pellet the precipitated protein and separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic supernatant, which contains the carotenoids, to a new light-protected tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase for analysis.

Protocol for Extraction of Carotenoids from Avian Liver Tissue

This protocol is adapted from methods for tissue carotenoid analysis.

-

Sample Preparation: Weigh approximately 0.1 g of frozen liver tissue.

-

Homogenization:

-

Place the tissue in a 2 mL tube with 0.5 g of zirconia beads.

-

Add 500 µL of 0.9% NaCl solution.

-

Homogenize using a bead beater for 1-2 minutes.

-

-

Extraction:

-

Add 250 µL of 100% ethanol to the homogenate and vortex.

-

Add 1 mL of hexane:tert-butyl methyl ether (1:1, v/v) and vortex for 2 minutes.

-

-

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collection and Drying: Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen.

-

Saponification (Optional, to hydrolyze carotenoid esters):

-

Reconstitute the dried extract in 1 mL of ethanol containing 5% (w/v) potassium hydroxide.

-

Incubate at room temperature in the dark for 2 hours or overnight.

-

Add 1 mL of water and re-extract the carotenoids with 1 mL of the hexane mixture.

-

Wash the organic phase with water until the pH is neutral.

-

Dry the final organic phase under nitrogen.

-

-

Reconstitution: Reconstitute the final dried extract in a known volume of HPLC mobile phase.

Protocol for HPLC Analysis of 2',3'-Anhydrolutein

This hypothetical method is based on established HPLC protocols for separating lutein and its isomers[6][7]. 2',3'-Anhydrolutein, being structurally similar to lutein but slightly less polar, would elute near lutein on a C18 column.

-

HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile, methanol, water, and ethyl acetate (e.g., 70:10:0.4:20 v/v/v/v)[7]. Gradient elution may also be employed for better separation from other carotenoids.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at approximately 448-450 nm, which is the characteristic absorption maximum for anhydrolutein.

-

Identification: Identification of the 2',3'-anhydrolutein peak would be based on its retention time relative to a purified standard (if available) and its characteristic absorption spectrum (with lambda max around 424, 448, and 477 nm).

-

Quantification: Quantification would be performed by creating a standard curve with a purified 2',3'-anhydrolutein standard. In the absence of a standard, semi-quantification can be done relative to a lutein standard, assuming a similar extinction coefficient.

Visualizations of Metabolic and Experimental Pathways

Metabolic Pathway of 2',3'-Anhydrolutein

Caption: Proposed metabolic pathway of 2',3'-anhydrolutein in animal models.

Experimental Workflow for Anhydrolutein Analysis

Caption: General experimental workflow for analyzing 2',3'-anhydrolutein.

Signaling Pathways Modulated by the Precursor Lutein

Disclaimer: The following information pertains to lutein, the direct metabolic precursor of 2',3'-anhydrolutein. Currently, there is no published research on the specific signaling pathways modulated by 2',3'-anhydrolutein or its derivatives. The pathways described below are presented as potential areas of interest for future research into the biological activities of anhydrolutein.

Lutein is a well-studied carotenoid known for its potent antioxidant and anti-inflammatory properties. It exerts these effects by modulating key intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

-

Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like lutein, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription[1][8].

-

Lutein's Role: Lutein has been shown to promote the activation and nuclear translocation of Nrf2[1][4][8]. This activation can be mediated by upstream kinases such as Extracellular signal-regulated kinase (ERK)[1]. The activation of the Nrf2 pathway by lutein leads to the upregulation of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase[1][2][8]. This enhanced antioxidant defense system helps to mitigate cellular damage from reactive oxygen species (ROS).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the inflammatory response, cell survival, and proliferation.

-

Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, often mediated by ROS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10].

-

Lutein's Role: Lutein has been demonstrated to suppress the activation of NF-κB[2][9]. By scavenging ROS, lutein can inhibit the initial trigger for NF-κB activation. It has also been shown to inhibit the phosphorylation of upstream kinases like p38 and JNK, which are involved in the NF-κB signaling cascade[9]. This inhibition results in a decreased production of inflammatory mediators, thereby exerting a potent anti-inflammatory effect.

Diagram of Lutein-Modulated Signaling Pathways

Caption: Signaling pathways modulated by lutein, the precursor of 2',3'-anhydrolutein.

Conclusion and Future Directions

2',3'-Anhydrolutein is an endogenously produced metabolite of lutein found in specific animal models. Its formation via dehydration and subsequent potential conversion to vitamin A analogues highlights unique metabolic pathways that warrant further investigation. However, the current understanding is limited by a significant lack of quantitative data, which is essential for determining the physiological relevance of this compound. Furthermore, research into the metabolism of anhydrolutein derivatives and its direct effects on cellular signaling is non-existent.

Future research should prioritize:

-

Development of analytical standards for 2',3'-anhydrolutein and its potential derivatives to enable accurate quantification.

-

Pharmacokinetic studies in relevant animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In vitro enzyme assays to identify and characterize the specific enzymes responsible for the conversion of lutein to anhydrolutein.

-

Cell-based assays to investigate whether 2',3'-anhydrolutein directly modulates signaling pathways such as Nrf2 and NF-κB, or if its biological activity is solely as an intermediate metabolite.

Addressing these research gaps will be crucial for drug development professionals and scientists to fully understand the role of 2',3'-anhydrolutein and its derivatives in animal physiology and their potential as therapeutic agents.

References

- 1. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lutein and Zeaxanthin: Benefits, Dosage and Food Sources [healthline.com]

- 8. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lutein suppresses inflammatory responses through Nrf2 activation and NF-κB inactivation in lipopolysaccharide-stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lutein Encapsulated in PLGA–Phospholipid Nano-Carrier Effectively Mitigates Cytokines by Inhibiting Tumor Necrosis Factor TNF-α and Nuclear Factor NF-κB in Mice Retina - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrolutein II: A Technical Guide to Antioxidant Capacity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of anhydrolutein II, also known as 3'-dehydrolutein. This compound is a metabolite of lutein and zeaxanthin that accumulates in the human retina[1][2]. As oxidative stress is a key factor in the pathogenesis of various diseases, including age-related macular degeneration (AMD), understanding the antioxidant capabilities of retinal carotenoids is of paramount importance. This document synthesizes available quantitative data, details the underlying mechanisms of action, and provides comprehensive experimental protocols for assessing its antioxidant efficacy.

Quantitative Antioxidant Capacity

The antioxidant activity of a compound can be quantified through various assays that measure its ability to neutralize different types of reactive species. The primary quantitative data available for this compound focuses on its exceptional ability to quench singlet oxygen, a high-energy form of oxygen that is a major contributor to photo-oxidative damage.

A comparative analysis shows that this compound's singlet oxygen quenching ability is comparable to its parent carotenoids, lutein and zeaxanthin, which are well-established for their potent antioxidant properties[1][2][3].

| Carotenoid | Assay Type | Metric | Result | Reference Compound(s) |

| This compound (Dehydrolutein) | Singlet Oxygen Quenching | Rate Constant (kq) | 0.77 x 1010 M-1s-1 | Lutein: 0.55 x 1010 M-1s-1Zeaxanthin: 1.23 x 1010 M-1s-1 |

| Lutein | Lipid Peroxidation Inhibition (AAPH-induced) | IC50 | 2.5 ± 0.7 µM | Lycopene (tBHP-induced): 2.2 ± 0.4 µM |

| Lutein | Free Radical Scavenging (DPPH) | EC50 (moles antioxidant / mole DPPH) | 3.29 ± 0.31 | Lycopene: 0.16 ± 0.01 |

| Zeaxanthin | Hydroxyl Radical Scavenging | Efficacy | More effective than Lutein | Lutein |

| Zeaxanthin | Superoxide Radical Scavenging | Efficacy | Less effective than Lycopene and β-carotene | Lycopene, β-carotene |

Mechanisms of Antioxidant Action

Carotenoids like this compound employ a dual strategy to combat oxidative stress: direct neutralization of reactive oxygen species (ROS) and indirect upregulation of the cell's endogenous antioxidant defense systems through signaling pathways.

Direct Scavenging Mechanisms

This is the first line of defense, where the carotenoid molecule directly interacts with and deactivates a reactive species.

-

Singlet Oxygen Quenching: Carotenoids are highly efficient quenchers of singlet oxygen (¹O₂)[4][5]. This occurs primarily through a physical quenching mechanism, where the carotenoid absorbs the excess energy from ¹O₂ and dissipates it harmlessly as heat, returning to its ground state unchanged and ready to quench another molecule[6]. A less common chemical quenching mechanism can also occur, where the carotenoid is oxidized in the process[4][6]. The high rate constant for this compound (Table 1) underscores its potency in this direct, protective role[1][2].

-

Free Radical Scavenging: Carotenoids can also scavenge free radicals, such as peroxyl, hydroxyl, and superoxide radicals[7][8]. This typically involves the donation of an electron or hydrogen atom from the carotenoid's conjugated double bond system to the radical, thereby neutralizing it. Studies on related carotenoids show they are particularly effective against hydroxyl radicals[7][8].

Indirect Mechanisms: Activation of Cellular Signaling Pathways

Beyond direct scavenging, there is substantial evidence that carotenoids activate signaling pathways that bolster the cell's intrinsic antioxidant capabilities. While this has been demonstrated for lutein and zeaxanthin, it is a probable mechanism for this compound as well.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response[9].

-

Under Normal Conditions: Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation[9].

-

Activation by Antioxidants: Antioxidants like carotenoids can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 bond. This stabilizes Nrf2, allowing it to translocate into the nucleus[10][11].

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This initiates the transcription of a suite of protective phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[10][12].

This indirect mechanism provides a sustained and amplified antioxidant effect, enhancing the cell's overall resilience to oxidative stress long after the initial antioxidant molecule has been metabolized.

References

- 1. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical quenching of singlet oxygen by carotenoids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Singlet molecular oxygen-quenching activity of carotenoids: relevance to protection of the skin from photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Anhydrolutein II from Avian Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein II, identified in scientific literature as 2',3'-anhydrolutein, is a metabolite of the dietary carotenoid lutein.[1][2] It has been identified in various tissues of avian species, notably in the serum and liver of the zebra finch (Taeniopygia guttata).[1][2] As a derivative of a crucial carotenoid, the study of anhydrolutein's distribution and concentration in avian tissues is of interest for understanding carotenoid metabolism, physiological functions, and its potential as a biomarker. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from diverse avian tissues, including retina, liver, and feathers. The methodologies are synthesized from established carotenoid extraction techniques and are intended to provide a robust framework for researchers.

Quantitative Data Summary

The concentration of carotenoids, including anhydrolutein, can vary significantly depending on the avian species, tissue type, diet, and individual health. The following table summarizes representative quantitative data for anhydrolutein and related carotenoids in select avian tissues.

| Carotenoid | Avian Species | Tissue | Concentration (mean ± SE) | Reference |

| Anhydrolutein | Zebra Finch (Taeniopygia guttata) | Serum | Major carotenoid present | [1][2] |

| Anhydrolutein | Zebra Finch (Taeniopygia guttata) | Liver | Major carotenoid present | [1][2] |

| Anhydrolutein | Zebra Finch (Taeniopygia guttata) | Adipose Tissue | Present, but not exceeding lutein and zeaxanthin levels | [2] |

| Anhydrolutein | Zebra Finch (Taeniopygia guttata) | Egg Yolk | Present, but not exceeding lutein and zeaxanthin levels | [2] |

| Lutein | Chicken (Gallus gallus domesticus) | Liver | ~10.4 µg/g (quantified using ultrasound-assisted solvent extraction) | [3] |

| Lutein | Quail (Coturnix japonica) | Retina | Present, quantified in ng/retina | [4] |

| Zeaxanthin | Quail (Coturnix japonica) | Retina | Present, quantified in ng/retina | [4] |

Experimental Protocols

The following protocols are designed for the extraction and quantification of this compound from various avian tissues. Given that anhydrolutein is a xanthophyll, the protocols are adapted from methods optimized for other xanthophylls like lutein and zeaxanthin.

Protocol 1: Extraction of this compound from Avian Liver and Retina

This protocol is adapted from methodologies for extracting carotenoids from soft tissues rich in lipids and esters.[3][4]

Materials:

-

Avian liver or retinal tissue

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Methanol

-

Hexane:tert-methyl butyl ether (1:1, v/v)

-

0.2 M Sodium Hydroxide (NaOH) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Tissue Homogenization:

-

Excise the liver or retinal tissue and immediately place it in ice-cold PBS.

-

Weigh the tissue and record the wet weight.

-

Homogenize the tissue in a minimal volume of PBS.

-

-

Initial Pigment Extraction:

-

To the tissue homogenate, add 1 mL of methanol and vortex thoroughly.

-

Add 2 mL of hexane:tert-methyl butyl ether (1:1, v/v) and vortex for 2 minutes.

-

Add 2 mL of distilled water and vortex for another minute.

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases.

-

Carefully collect the upper organic phase containing the carotenoids into a clean tube.

-

Repeat the extraction with another 2 mL of hexane:tert-methyl butyl ether and pool the organic phases.

-

Dry the pooled extract under a gentle stream of nitrogen gas.

-

-

Saponification (Ester Hydrolysis):

-

Extraction of Saponified Carotenoids:

-

After incubation, add 2 mL of hexane:tert-methyl butyl ether (1:1, v/v) and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 3000 rpm for 5 minutes.

-

Collect the upper organic phase.

-

Repeat the extraction twice and pool the organic phases.

-

Pass the pooled organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

-

Dry the final extract under a stream of nitrogen gas.

-

-

Quantification by HPLC:

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 200 µL).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase suitable for carotenoid separation, such as a gradient of methanol, methyl-tert-butyl ether, and water.

-

Monitor the eluent at approximately 450 nm.

-

Identify and quantify this compound based on its retention time and absorption spectrum compared to a standard, if available, or by comparison with published data.

-

Protocol 2: Extraction of this compound from Avian Feathers

This protocol is based on methods developed for the challenging extraction of carotenoids from the keratin matrix of feathers.[6][7]

Materials:

-

Avian feathers

-

Methanol

-

Acidified pyridine

-

Zirconium or stainless steel beads (for mechanical disruption)

-

Microtube homogenizer

-

Water bath

-

HPLC system as described in Protocol 1

Procedure:

-

Feather Preparation:

-

Clean the feathers by gently wiping with ethanol to remove surface contaminants.

-

Cut the colored portions of the feather barbs into small pieces.

-

Weigh the feather sample.

-

-

Pigment Extraction (Thermochemical Method):

-

Place the feather pieces in a glass vial and add a minimal volume of acidified pyridine to fully immerse them.

-

Heat the vial in a water bath at 97°C for approximately 2 hours.[8]

-

Cool the sample to room temperature.

-

Alternative Mechanical Disruption: Place feather pieces in a microtube with beads and methanol and homogenize.[7]

-

-

Solvent Extraction:

-

Add methanol to the pyridine extract and vortex.

-

Follow with the addition of hexane:tert-methyl butyl ether and water as described in Protocol 1 (steps 2.2-2.5) to partition the carotenoids into the organic phase.

-

Dry the extract under nitrogen.

-

-

Saponification and Final Purification:

-

If esterified carotenoids are suspected, perform saponification as described in Protocol 1 (step 3).

-

Follow with the extraction of saponified carotenoids as in Protocol 1 (step 4).

-

-

Quantification by HPLC:

-

Proceed with HPLC analysis as detailed in Protocol 1 (step 5).

-

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of this compound to Lutein

Caption: Metabolic origin of this compound from dietary lutein.

References

- 1. researchgate.net [researchgate.net]

- 2. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound assisted extraction in quantifying lutein from chicken liver using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for extracting and analyzing carotenoids from bird feathers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

Synthesis and In Vitro Evaluation of Anhydrolutein II: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein II is a dehydrated derivative of lutein, a prominent carotenoid found in various fruits and vegetables. While lutein has been extensively studied for its antioxidant, anti-inflammatory, and eye health-promoting properties, research on its metabolites and derivatives, such as this compound, is still emerging. This document provides detailed application notes and protocols for the synthesis of this compound and proposes a framework for its in vitro evaluation, addressing the current landscape of available scientific literature. Due to the limited number of studies specifically focused on isolated this compound, this guide combines established methods for the synthesis of related compounds with proposed protocols for in vitro studies based on the known biological activities of its precursor, lutein.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed dehydration of lutein. This process generally yields a mixture of anhydrolutein isomers, primarily Anhydrolutein I, II, and III. The selective synthesis or isolation of pure this compound presents a significant challenge.

Protocol: Acid-Catalyzed Dehydration of Lutein

This protocol is adapted from methods described for the generation of anhydrolutein isomers.

Materials:

-

(3R, 3'R, 6'R)-Lutein

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Hexane

-

Toluene

-

Column chromatography setup (Silica gel or C30 reverse-phase)

-

High-Performance Liquid Chromatography (HPLC) system with a C30 column

Procedure:

-

Dissolve (3R, 3'R, 6'R)-Lutein in anhydrous acetone.

-

Add 2% (v/v) concentrated sulfuric acid to the lutein solution while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or HPLC to observe the formation of anhydrolutein isomers. The reaction progress is influenced by temperature and time, with higher temperatures potentially favoring the formation of Anhydrolutein III.

-

Once the desired conversion is achieved, neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the carotenoids with a mixture of hexane and toluene.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification:

The purification of this compound from the isomeric mixture is the most critical and challenging step. HPLC is the recommended method for achieving high purity.

-

Column Chromatography (Initial Separation): Perform an initial separation of the crude mixture using silica gel column chromatography with a hexane-toluene gradient to separate the different anhydrolutein fractions.

-

Preparative HPLC (Fine Purification): Utilize a preparative HPLC system equipped with a C30 reverse-phase column. A mobile phase gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often effective for separating carotenoid isomers. The exact gradient conditions will need to be optimized.[1]

-

Collect the fraction corresponding to this compound based on its retention time and spectral characteristics.

-

Confirm the identity and purity of the isolated this compound using LC-MS and NMR spectroscopy.

Logical Relationship: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Studies of this compound

Direct in vitro studies on isolated this compound are scarce. However, research on a closely related mixture termed "dehydrolutein" provides valuable insights into its potential antioxidant activity.[2][3][4] The following sections detail the known antioxidant properties of dehydrolutein and propose further in vitro studies for this compound based on the well-documented activities of its precursor, lutein.

Antioxidant Activity

Quantitative Data: Singlet Oxygen Quenching

A study comparing the antioxidant properties of dehydrolutein with lutein and zeaxanthin provides the following rate constants for singlet oxygen quenching.[2][3][4]

| Compound | Singlet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹) |

| Dehydrolutein | 0.77 |

| Lutein | 0.55 |

| Zeaxanthin | 1.23 |

Experimental Protocol: Singlet Oxygen Quenching Assay

This protocol is based on the time-resolved detection of singlet oxygen phosphorescence.

Materials:

-

Dehydrolutein, Lutein, and Zeaxanthin standards

-

Photosensitizer (e.g., Rose Bengal)

-

Solvent (e.g., benzene)

-

Laser flash photolysis system with a near-infrared detector

Procedure:

-

Prepare solutions of the carotenoids and the photosensitizer in the chosen solvent.

-

Excite the photosensitizer with a laser pulse to generate singlet oxygen.

-

Measure the time-resolved phosphorescence of singlet oxygen in the presence and absence of the carotenoids.

-

The quenching rate constant is determined from the decay kinetics of the singlet oxygen phosphorescence.

Proposed In Vitro Studies for this compound

Given the potent biological activities of lutein, it is hypothesized that its metabolite, this compound, may also possess significant antioxidant, anti-inflammatory, and cytotoxic properties. The following are proposed protocols for evaluating these activities.

1. Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Protocol: MTT Assay

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and normal cell lines (e.g., MCF-10A breast epithelial cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Culture the selected cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO and dilute to various concentrations in the cell culture medium.

-

Treat the cells with different concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Anti-inflammatory Activity

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory mediators in stimulated macrophages.

Protocol: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes. Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO production.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

Experimental Workflow: In Vitro Assays

Caption: Proposed experimental workflows for in vitro cytotoxicity and anti-inflammatory assays of this compound.

Potential Signaling Pathways

Based on the known mechanisms of action of lutein, this compound may modulate similar signaling pathways involved in oxidative stress and inflammation.[5][6] Further research is needed to confirm these interactions.

Potential Signaling Pathways Modulated by Carotenoids

Caption: Proposed signaling pathways potentially modulated by this compound.

Conclusion

The study of this compound is a promising area of research that extends our understanding of carotenoid bioactivity. While the synthesis and purification of pure this compound require careful optimization, the proposed in vitro protocols provide a solid foundation for investigating its potential as a cytotoxic, and anti-inflammatory agent. The insights gained from such studies will be invaluable for drug development professionals and researchers interested in the therapeutic applications of novel carotenoid derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anhydrolutein II as a Potential Biomarker in Avian Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein II is a carotenoid that has been identified in several avian species, notably in the zebra finch (Taeniopygia guttata) and other estrildid finches.[1][2] Unlike dietary carotenoids such as lutein and zeaxanthin, this compound is not typically found in the avian diet.[1][2] Evidence strongly suggests that it is a metabolically derived product of dietary lutein.[1][2] This endogenous origin makes this compound a compelling candidate for a biomarker in avian studies, potentially reflecting individual differences in metabolic processes, physiological condition, and overall health.

Carotenoids, in general, are known to play various roles in birds, from pigmentation for sexual signaling to antioxidant and immunomodulatory functions.[3][4] The metabolic conversion of these dietary compounds into other forms can be influenced by an individual's health and genetic makeup.[3] Therefore, the levels of specific carotenoid metabolites like this compound could provide valuable insights into an individual's physiological state.

These application notes provide an overview of the current understanding of this compound in avian species and offer protocols for its quantification, laying the groundwork for further research into its utility as a biomarker.

This compound as a Potential Biomarker

The use of this compound as a biomarker is still an emerging area of research, and its precise physiological function has not yet been determined.[1][2] However, its characteristics suggest several potential applications:

-

Indicator of Lutein Metabolism: As a metabolic derivative of lutein, the concentration of this compound can serve as a direct indicator of the rate and efficiency of lutein processing in an individual bird.[1][2] Variations in these levels could be linked to genetic differences in metabolic pathways or the influence of external stressors on these pathways.

-

Potential Health and Condition Indicator: The conversion of lutein to this compound is an enzymatic process that may be energetically costly.[3] Therefore, the abundance of this compound could be linked to an individual's overall health and condition. For instance, healthier individuals may be able to allocate more resources to this metabolic conversion. While direct links to specific diseases are not yet established, carotenoid levels, in general, are often correlated with health status in birds.[4]

-

Marker for Oxidative Stress: The metabolic pathways of carotenoids are interconnected with the management of oxidative stress.[4] Future research may explore whether the production of this compound is up- or down-regulated in response to oxidative challenges, potentially making it a biomarker for oxidative stress levels.

Distribution of this compound in Avian Tissues

This compound has been identified in various tissues of the zebra finch, indicating its systemic distribution following its metabolic production.

Table 1: Distribution and Relative Abundance of this compound in Zebra Finch Tissues

| Tissue | Presence | Relative Abundance | Citation |

| Plasma/Serum | Present | Major carotenoid | [1][2] |

| Liver | Present | Major carotenoid | [1][2] |

| Adipose Tissue | Present | Present, but does not exceed lutein and zeaxanthin concentrations. | [1][2] |

| Egg Yolk | Present | Present, but does not exceed lutein and zeaxanthin concentrations. | [1][2] |

| Feathers | Present | A major pigment in the plumage. | [2] |

Experimental Protocols

Protocol 1: Quantification of this compound in Avian Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for carotenoid analysis in avian samples.

1. Sample Collection and Handling:

-

Collect blood samples from the brachial or jugular vein using a heparinized capillary tube or syringe.

-

Immediately centrifuge the blood at 3,000 rpm for 10 minutes to separate the plasma.

-

Store the plasma at -80°C until analysis to prevent carotenoid degradation. Protect samples from light and oxygen as much as possible.

2. Carotenoid Extraction:

-

To 100 µL of plasma, add 100 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

-

Add 500 µL of hexane or a hexane:tert-butyl methyl ether (1:1, v/v) solution.

-

Vortex vigorously for 2 minutes to extract the carotenoids.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer containing the carotenoids to a clean tube.

-

Repeat the extraction step with another 500 µL of the organic solvent to ensure complete recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

3. HPLC Analysis:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV/Vis or photodiode array (PDA) detector is suitable.

-

Mobile Phase: A gradient elution is often used for separating a wide range of carotenoids. A common starting point is a mixture of methanol, acetonitrile, and water, with a gradient increasing the proportion of a less polar solvent like dichloromethane or methyl-tert-butyl ether.

-

Flow Rate: Typically 1 mL/min.

-

Detection: Monitor the absorbance at the maximum absorption wavelength for this compound, which is around 448 nm.[2] A PDA detector is recommended to obtain the full absorption spectrum for positive identification.

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. If a commercial standard is unavailable, relative quantification can be performed by comparing peak areas to an internal standard (e.g., echinenone or a synthetic carotenoid).

Visualizations

Caption: Proposed metabolic pathway of this compound from dietary lutein in avian species.

Caption: Experimental workflow for the analysis of this compound as a potential biomarker.

References

- 1. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of carotenoid pigments in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Health benefits of carotenoids and potential application in poultry industry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stability of Anhydrolutein II in Various Solvents

Abstract

Anhydrolutein II, a dehydration product of lutein, is a carotenoid of increasing interest in biomedical and pharmaceutical research. Understanding its stability in various solvents is critical for the development of robust formulations and analytical methods. This document provides a comprehensive overview of the stability of this compound, including detailed protocols for stability testing and data presentation guidelines. While direct stability data for this compound is limited, this note extrapolates from the known stability of its parent compound, lutein, to provide a foundational understanding. The protocols outlined herein are based on established methods for carotenoid stability assessment and are intended to guide researchers in generating reliable stability data for this compound.

Introduction

This compound is a carotenoid formed through the acid-catalyzed dehydration of lutein[1]. Like other carotenoids, it possesses a polyene backbone that is susceptible to degradation by factors such as light, heat, oxygen, and extreme pH[2][3]. The choice of solvent can significantly impact the stability of carotenoids, influencing their solubility, aggregation state, and susceptibility to oxidative or isomeric changes[4][5]. This application note provides a framework for assessing the stability of this compound in a range of common laboratory solvents.

Factors Affecting this compound Stability

The stability of this compound is influenced by several factors inherent to the solvent and the storage conditions:

-

Solvent Polarity: The polarity of the solvent affects the solubility and aggregation state of carotenoids, which in turn can influence their stability.

-

Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the polyene chain.

-

Exposure to Light: UV and visible light can induce photo-oxidation and cis-trans isomerization.

-

Temperature: Elevated temperatures accelerate the rate of degradation reactions.

-

pH: Acidic or alkaline conditions can catalyze degradation, including further dehydration or isomerization[1][2].

Predicted Stability of this compound in Common Solvents

Based on studies of lutein and other carotenoids, the following table summarizes the predicted relative stability of this compound in various solvents. Note: This data is illustrative and should be confirmed by experimental testing as outlined in Section 4.

| Solvent | Predicted Stability | Rationale |

| Tetrahydrofuran (THF) | Good | High solubility for carotenoids[4]. |

| Toluene | Good | A common solvent for carotenoids, offering good solubility. |

| Dichloromethane | Moderate | Good solubility, but the presence of chlorine can potentially contribute to degradation. |

| Acetone | Moderate | Used in the synthesis of anhydroluteins, but its reactivity can be a concern for long-term stability[1]. |

| Ethanol | Moderate to Poor | The presence of a hydroxyl group and potential for water content can affect stability. |

| Methanol | Moderate to Poor | Similar to ethanol, its polarity and potential water content can be detrimental. |

| Acetonitrile | Moderate to Poor | Often used in HPLC mobile phases, but long-term stability may be compromised. |

| Hexane | Poor | Low solubility for xanthophylls like lutein, which may lead to precipitation and degradation[4]. |

| Cyclohexanone | Very Poor | Known to cause significant degradation of lutein[4]. |

Experimental Protocols

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound (crystalline or as a concentrated stock)

-

Selected solvents (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare saturated solutions of this compound in each test solvent by adding an excess of the compound to a known volume of the solvent.

-

Vortex the solutions vigorously for 2 minutes.

-

Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for 24 hours in the dark to ensure saturation.

-

Centrifuge the solutions to pellet any undissolved solid.

-

Carefully collect the supernatant and dilute it with the respective solvent to a concentration within the linear range of the spectrophotometer.

-

Measure the absorbance at the λmax of this compound (approximately 450-480 nm, requires experimental determination).

-

Calculate the concentration using the Beer-Lambert law (an experimentally determined extinction coefficient will be required for absolute quantification).

Protocol for Stability Testing (Forced Degradation)

Objective: To evaluate the stability of this compound in different solvents under accelerated (forced) degradation conditions.

Materials:

-

This compound stock solution of known concentration

-

Selected solvents (HPLC grade)

-

HPLC or UPLC system with a photodiode array (PDA) detector

-

C18 or C30 reverse-phase HPLC column

-

Incubators/ovens

-

UV light chamber

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in each test solvent at a known concentration (e.g., 10 µg/mL). Protect all solutions from light.

-

Stress Conditions:

-

Thermal Stress: Incubate aliquots of each solution at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) in the dark.

-

Photostability: Expose aliquots to a controlled UV light source (e.g., ICH option 1 or 2). Wrap control samples in aluminum foil.

-

Acidic/Basic Hydrolysis: Add a small volume of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solutions.

-

Oxidative Stress: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) to the solutions.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis:

-

Immediately analyze the samples by HPLC-PDA.

-

Use a suitable mobile phase to achieve good separation of this compound from its degradation products. A gradient elution with a C18 or C30 column is recommended.

-

Monitor the peak area of this compound at its λmax.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Illustrative)

| Solvent | Solubility (mg/mL) |

| Tetrahydrofuran | [Insert Experimental Value] |

| Toluene | [Insert Experimental Value] |

| Dichloromethane | [Insert Experimental Value] |

| Acetone | [Insert Experimental Value] |

| Ethanol | [Insert Experimental Value] |

| Methanol | [Insert Experimental Value] |

| Acetonitrile | [Insert Experimental Value] |

| Hexane | [Insert Experimental Value] |

Table 2: Stability of this compound in Different Solvents under Thermal Stress (60 °C) (Illustrative)

| Solvent | % Remaining after 8 hours | % Remaining after 24 hours |

| Tetrahydrofuran | [Insert Experimental Value] | [Insert Experimental Value] |

| Toluene | [Insert Experimental Value] | [Insert Experimental Value] |

| Dichloromethane | [Insert Experimental Value] | [Insert Experimental Value] |

| Ethanol | [Insert Experimental Value] | [Insert Experimental Value] |

Visualizations

Caption: Experimental workflow for this compound stability testing.

Caption: Postulated degradation pathway of Lutein to this compound and its subsequent degradation.

Conclusion

The stability of this compound is a critical parameter for its application in research and development. This application note provides a comprehensive guide for researchers to systematically evaluate the stability of this compound in various solvents. By following the detailed protocols and data presentation guidelines, researchers can generate robust and comparable stability data, which will be invaluable for formulation development, analytical method validation, and ensuring the overall quality of this compound-containing products. It is strongly recommended that the predicted stabilities are experimentally verified for the specific conditions and solvent systems being used.

References

- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. Anhydrolutein I | C40H54O | CID 11226631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C40H54O | CID 11786162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.ekb.eg [journals.ekb.eg]

Application Notes and Protocols for the Isolation of Anhydrolutein II from Complex Biological Samples

Introduction

Anhydrolutein II is a carotenoid derived from the dehydration of lutein. Carotenoids are a class of natural pigments found in plants and other photosynthetic organisms.[1][2] this compound, with the molecular formula C40H54O, is of interest to researchers for its potential biological activities and as a reference standard in food and pharmaceutical analysis.[3] The isolation of pure this compound from complex biological matrices, such as plant tissues, requires a multi-step approach to remove interfering compounds like chlorophylls, lipids, and other carotenoids.[4][5] This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers, scientists, and drug development professionals.

Core Principles of Isolation

The isolation of this compound from biological samples generally involves three key stages:

-